2-Aminodiphenylamine

Description

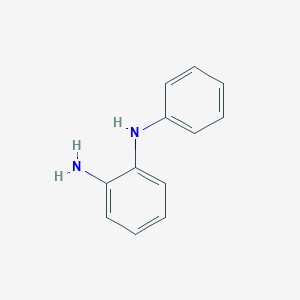

Structure

3D Structure

Properties

IUPAC Name |

2-N-phenylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCPRRWCTNLGSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049315 | |

| Record name | 2-Aminodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534-85-0 | |

| Record name | N-Phenyl-o-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminodiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediamine, N1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-o-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINODIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2X60K1Y26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Aminodiphenylamine fundamental chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 2-Aminodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of 2-aminodiphenylamine, a significant intermediate in organic and pharmaceutical synthesis. The document details its physicochemical characteristics, synthesis methodologies, key reactions, and safety information. Experimental protocols for determining its core properties are also outlined to support laboratory research and development.

Core Chemical and Physical Properties

2-Aminodiphenylamine, systematically known as N-phenyl-o-phenylenediamine, is an aromatic amine featuring two phenyl rings linked by a secondary amine, with a primary amino group at the ortho position of one ring.[1] This structure imparts specific chemical characteristics, largely governed by the nucleophilic nature of its nitrogen atoms.[1] A notable structural feature is an intramolecular hydrogen bond between the hydrogen of the secondary imino group (-NH-) and the nitrogen of the primary amino group (-NH2) in its ground state, which influences its reactivity and photophysical properties.[1]

Identifiers and General Properties

| Property | Value |

| IUPAC Name | N-phenyl-o-phenylenediamine |

| Synonyms | o-Aminodiphenylamine, 2-N-phenylbenzene-1,2-diamine, N-Phenyl-1,2-phenylenediamine, o-Semidine |

| CAS Number | 534-85-0 |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol [2][3] |

| Appearance | White to light yellow/red powder/crystal; Pink-violet or gray-brown crystalline powder.[1] |

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-aminodiphenylamine.

| Property | Value |

| Melting Point | 77-80 °C[2] |

| Boiling Point | 108 °C at 0.4 mmHg[1] |

| Solubility | Soluble in acetone, chloroform, benzene, and DMSO. Insoluble in water.[1][2] |

| pKa (Predicted) | 4.45 ± 0.10[2] |

Synthesis and Reactions

2-Aminodiphenylamine is a valuable intermediate, and several synthetic routes have been established for its preparation. It also undergoes characteristic reactions, making it a versatile building block in organic synthesis.

Synthesis Protocols

Several methods for the synthesis of 2-aminodiphenylamine have been reported, primarily involving condensation and reduction reactions.

-

Copper-Catalyzed Condensation of o-Phenylenediamine and Phenylhydrazine:

-

Procedure: In a reaction flask, combine 0.108 g (1 mmol) of o-phenylenediamine, 0.216 g (2 mmol) of phenylhydrazine, 0.058 g (0.1 mmol) of copper phthalocyanine (CuPc), and 0.02 g (0.1 mmol) of copper(II) acetate (Cu(OAc)₂). Add 10 ml of acetonitrile and conduct the reaction at 15 °C.[2][3]

-

Monitoring and Purification: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Upon completion, the crude product is purified by column chromatography using a petroleum ether:ethyl acetate (100:1) solvent system to yield the desired product.[2][3] A 71% yield has been reported for this method.[2][3]

-

-

Condensation of 1-Bromo-2-nitrobenzene and Aniline followed by Reduction:

-

Step 1: Condensation: An established route involves the condensation reaction between 1-Bromo-2-nitrobenzene and Aniline to form the 2-nitrodiphenylamine intermediate.[3]

-

Step 2: Reduction: The resulting nitro-intermediate is then reduced to 2-aminodiphenylamine. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common and efficient method for this transformation.[1]

-

-

Ullmann Condensation and Reduction:

Key Chemical Reactions

2-Aminodiphenylamine's dual amine functionality makes it a versatile precursor for various chemical transformations.

-

Oxidation Reactions: The oxidation of 2-aminodiphenylamine can lead to different products depending on the reaction conditions and oxidizing agents used. These reactions are crucial for synthesizing nitrogen-containing heterocyclic compounds, such as phenazines.[1] For instance, oxidation of its hydrochloride salt is known to produce isomeric phenazine pigments.

-

Polymerization: 2-Aminodiphenylamine undergoes both electrochemical and chemical oxidative polymerization to form electroactive polymeric films.[1] Unlike its isomer, 4-aminodiphenylamine, the polymerization of 2-aminodiphenylamine often leads to branched structures and the formation of phenazine units within the polymer chain.[1][4][5] This branching alters the structural and electronic properties of the resulting polymer.[1]

Experimental Protocols for Property Determination

Standard laboratory methods can be employed to verify the physicochemical properties of 2-aminodiphenylamine.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid melts to a liquid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[6]

-

Procedure:

-

Finely powder a small amount of dry 2-aminodiphenylamine.

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.[7]

-

Place the capillary tube in the heating block of the melting point apparatus.[6]

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point (approx. 77-80°C).

-

Then, decrease the heating rate to about 1-2°C per minute to ensure thermal equilibrium.[7]

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample has completely melted (clear point).[7]

-

The recorded range is the melting point of the sample. A narrow range (0.5-1.0°C) is indicative of high purity.[8]

-

Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound in a given solvent.

-

Apparatus: Screw-capped vials or flasks, orbital shaker with temperature control, centrifuge, analytical balance, concentration analysis instrument (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

Add an excess amount of 2-aminodiphenylamine to a known volume of the solvent (e.g., water, acetone, DMSO) in a vial. This creates a suspension.[9]

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

After agitation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation at a high speed.[9]

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent if necessary.

-

Determine the concentration of 2-aminodiphenylamine in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at its λmax).

-

Calculate the original concentration in the saturated solution to determine its solubility.

-

pKa Determination (Spectrophotometric Method)

This method is suitable for aromatic amines as their UV-Vis absorption spectra often change with protonation state.

-

Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, volumetric flasks, analytical balance.

-

Procedure:

-

Prepare a stock solution of 2-aminodiphenylamine in a suitable solvent (e.g., 50% ethanol-water, as it is poorly soluble in pure water).[10]

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of test solutions with varying pH.

-

Measure the UV-Vis absorption spectrum for each test solution, as well as for highly acidic (fully protonated) and neutral/basic (fully unprotonated) solutions.

-

Identify an analytical wavelength where the absorbance difference between the protonated and unprotonated forms is maximal.

-

The pKa can be determined by plotting the absorbance at the analytical wavelength against the pH of the solutions. The pKa is the pH at which the concentration of the protonated and unprotonated forms are equal, which corresponds to the midpoint of the resulting sigmoidal curve.

-

Biological Activity Context and Signaling Pathways

While 2-aminodiphenylamine is primarily utilized as a chemical intermediate, its derivatives have been investigated for various biological activities, including antioxidant, antimicrobial, and antibiofilm properties.[11]

The antioxidant capacity of diphenylamine derivatives is a key area of research.[11] Antioxidants are known to exert protective effects in biological systems by modulating cellular defense mechanisms. One of the most important of these is the Keap1/Nrf2/ARE signaling pathway.[12][13]

-

The Keap1/Nrf2/ARE Pathway: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress or electrophilic compounds (including many antioxidants), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[12][14] This binding initiates the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1).[13][14]

While there is no direct evidence of 2-aminodiphenylamine itself modulating this pathway, its derivatives that exhibit antioxidant properties could potentially act as activators of the Nrf2 pathway, thereby upregulating cellular antioxidant defenses. This makes the aminodiphenylamine scaffold an interesting starting point for the development of novel therapeutic agents targeting oxidative stress-related diseases.

Safety and Handling

2-Aminodiphenylamine is classified as harmful and an irritant. Appropriate safety precautions must be taken during handling.

-

Hazard Statements: H302+H332 (Harmful if swallowed or if inhaled), H315 (Causes skin irritation).

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

-

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. The compound is sensitive to light and air. Store under an inert atmosphere.

-

Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

- 1. 2-Aminodiphenylamine | 534-85-0 | Benchchem [benchchem.com]

- 2. 2-Aminodiphenylamine | 534-85-0 [chemicalbook.com]

- 3. 2-Aminodiphenylamine synthesis - chemicalbook [chemicalbook.com]

- 4. Chemical oxidative polymerization of aminodiphenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. thinksrs.com [thinksrs.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 13. Modulation of Nrf2/ARE pathway by food polyphenols: a nutritional neuroprotective strategy for cognitive and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of N-phenyl-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for N-phenyl-o-phenylenediamine, a crucial building block in the development of pharmaceuticals, agrochemicals, and materials. The document details established and modern synthetic methodologies, complete with experimental protocols and comparative quantitative data. Visualizations of reaction pathways and experimental workflows are provided to facilitate a deeper understanding of the chemical processes involved.

Introduction

N-phenyl-o-phenylenediamine, also known as 2-aminodiphenylamine, is a key aromatic diamine featuring both a primary and a secondary amine on adjacent positions of a benzene ring, with one of the amino groups being part of a diphenylamine moiety. This unique structural arrangement makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly benzimidazoles, which are prevalent in many biologically active molecules. The discovery and optimization of efficient and scalable synthesis routes to N-phenyl-o-phenylenediamine are therefore of significant interest to the chemical and pharmaceutical industries. This guide explores the core synthetic strategies, including classical reduction methods and modern transition metal-catalyzed cross-coupling reactions.

Core Synthetic Pathways

The synthesis of N-phenyl-o-phenylenediamine can be broadly categorized into two main strategies:

-

Formation of the o-phenylenediamine core followed by N-arylation: This approach begins with a pre-formed o-phenylenediamine or a precursor that is then arylated to introduce the N-phenyl group.

-

Construction of the diphenylamine scaffold followed by introduction of the second amino group: This strategy involves the initial formation of a substituted diphenylamine, which is then further functionalized to install the ortho-amino group.

The following sections will delve into the specific chemical reactions that embody these strategies.

Experimental Protocols and Quantitative Data

Pathway 1: Reduction of a Nitroaniline Precursor

A common and cost-effective method for preparing the o-phenylenediamine core structure is the reduction of an ortho-nitroaniline derivative. This can be a direct precursor to the final product if N-phenyl-2-nitroaniline is used, or it can be used to synthesize the parent o-phenylenediamine for subsequent arylation.

3.1.1. Synthesis of o-phenylenediamine via Reduction of o-Nitroaniline

This foundational reaction provides the core diamine structure. A well-established protocol involves the use of zinc dust in an alkaline alcoholic solution.

Experimental Protocol:

-

In a 1-liter three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 69 g (0.5 mole) of o-nitroaniline, 40 mL of a 20% sodium hydroxide solution, and 200 mL of 95% ethanol.

-

Heat the mixture with vigorous stirring on a steam bath to a gentle boil.

-

Turn off the steam and add 130 g of zinc dust in 10 g portions at a rate that maintains the boiling of the solution.

-

After the addition of zinc dust is complete, continue to reflux and stir the mixture for one hour. The solution's color will change from deep red to nearly colorless.

-

Filter the hot mixture by suction and extract the zinc residue with two 150 mL portions of hot ethanol.

-

Combine the filtrates, add 2-3 g of sodium hydrosulfite, and concentrate the solution under reduced pressure to a volume of 125-150 mL.

-

Cool the concentrate thoroughly in an ice-salt bath to induce crystallization.

-

Collect the faintly yellow crystals, wash with a small amount of ice water, and dry in a vacuum desiccator.

| Parameter | Value | Reference |

| Starting Material | o-Nitroaniline | --INVALID-LINK-- |

| Reducing Agent | Zinc Dust | --INVALID-LINK-- |

| Solvent | 95% Ethanol | --INVALID-LINK-- |

| Base | 20% Sodium Hydroxide | --INVALID-LINK-- |

| Reaction Time | 1 hour (reflux) | --INVALID-LINK-- |

| Yield (Crude) | 85-93% | --INVALID-LINK-- |

| Yield (Purified) | 74-85% | --INVALID-LINK-- |

A more modern approach to this reduction utilizes catalytic hydrogenation with a palladium-on-carbon catalyst, which is often preferred for its cleaner reaction profile and easier product work-up.[1][2]

Experimental Protocol (Catalytic Hydrogenation):

-

In a high-pressure reaction kettle, add o-nitroaniline and a 5% palladium-on-carbon catalyst.

-

Purge the kettle with nitrogen, followed by hydrogen.

-

Heat the mixture to 110°C and pressurize with hydrogen to 1.0 MPa.

-

Maintain the reaction for 7-8 hours.

-

After cooling and venting, filter the reaction mixture to recover the catalyst.

-

The filtrate is the o-phenylenediamine product.

| Parameter | Value | Reference |

| Starting Material | o-Nitroaniline | [1] |

| Catalyst | Palladium on Carbon | [1] |

| Solvent | None (Solvent-free) | [1] |

| Temperature | 110°C | [1] |

| Pressure | 1.0 MPa Hydrogen | [1] |

| Reaction Time | 7-8 hours | [1] |

| Yield | High (not specified) | [1] |

Pathway 2: N-Arylation via Cross-Coupling Reactions

The introduction of the N-phenyl group onto an o-phenylenediamine core is most effectively achieved through modern palladium- or copper-catalyzed cross-coupling reactions.

3.2.1. Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[3][4] This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Generalized Experimental Protocol (Representative):

-

To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add the aryl halide, the amine (o-phenylenediamine), the base, and the solvent.

-

Heat the reaction mixture at the specified temperature for the designated time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Parameter | Representative Conditions |

| Aryl Halide | Bromobenzene or Iodobenzene |

| Amine | o-Phenylenediamine |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) |

| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) |

| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) |

| Temperature | 80-120°C |

| Yield | Generally high (substrate dependent) |

3.2.2. Ullmann Condensation / Goldberg Reaction (Copper-Catalyzed)

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds and serves as an alternative to the Buchwald-Hartwig amination.[5][6] Traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), but modern protocols utilize catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions. The Goldberg reaction is a specific type of Ullmann condensation for the synthesis of N-aryl anilines.

Generalized Experimental Protocol (Representative):

-

In a reaction vessel, combine the aryl halide, the amine (o-phenylenediamine), the copper catalyst, any ligand, and the base in a suitable solvent.

-

Heat the mixture to the specified temperature under an inert atmosphere for the required duration.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry the combined organic extracts, concentrate, and purify the residue by chromatography or recrystallization.

| Parameter | Representative Conditions |

| Aryl Halide | Iodobenzene or Bromobenzene (often activated) |

| Amine | o-Phenylenediamine |

| Copper Catalyst | CuI, Cu₂O, or copper powder |

| Ligand | Diamines (e.g., 1,10-phenanthroline), amino acids |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | High-boiling polar solvents (e.g., DMF, NMP, Pyridine) |

| Temperature | 120-210°C |

| Yield | Moderate to good |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the key synthetic strategies discussed.

Caption: Synthesis of N-phenyl-o-phenylenediamine via reduction followed by N-arylation.

Caption: Synthesis via formation of a nitro-diphenylamine intermediate followed by reduction.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for a transition metal-catalyzed synthesis of N-phenyl-o-phenylenediamine.

Caption: General experimental workflow for cross-coupling synthesis.

Conclusion

The synthesis of N-phenyl-o-phenylenediamine can be accomplished through several viable pathways. The classical approach involving the reduction of a nitro-precursor remains a robust and economical method, particularly for large-scale production of the parent o-phenylenediamine. For the direct and often high-yielding synthesis of the target molecule, modern palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer powerful tools, albeit with higher initial catalyst and ligand costs. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired scale, cost considerations, and the specific functional group tolerance required. Further research into more sustainable and efficient catalytic systems continues to be an active area of investigation, promising even more streamlined and environmentally friendly methods for the production of this important chemical intermediate.

References

- 1. m.youtube.com [m.youtube.com]

- 2. CN109232271B - Method for preparing o-phenylenediamine by catalytic reduction of o-nitroaniline - Google Patents [patents.google.com]

- 3. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. DSpace [open.bu.edu]

Physical properties of 2-Aminodiphenylamine (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Aminodiphenylamine (CAS No. 534-85-0), specifically its melting point and solubility. This document is intended to serve as a valuable resource for professionals in research and development who utilize this compound in chemical synthesis and pharmaceutical applications.

Core Physical Properties

2-Aminodiphenylamine, also known as N-phenyl-o-phenylenediamine, is an aromatic amine with the molecular formula C₁₂H₁₂N₂.[1][2] Its physical state at room temperature is typically a white to light yellow or red-brown crystalline powder.[1][3][4] The physical characteristics of this compound are critical for its handling, storage, and application in various chemical reactions.

Data Summary

The following table summarizes the key quantitative physical properties of 2-Aminodiphenylamine.

| Property | Value |

| Melting Point | 77-80 °C[1][2][4] |

| Solubility in Water | Insoluble[1][2][5] |

| Solubility in Organic Solvents | Soluble in acetone, chloroform, and benzene.[1][2][5] |

Experimental Protocols

The determination of the physical properties outlined above is conducted through standardized laboratory procedures. Below are detailed methodologies for assessing the melting point and solubility of organic compounds like 2-Aminodiphenylamine.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[1] Impurities tend to lower and broaden the melting point range.[1][2]

Methodology: Capillary Tube Method (Thiele Tube or Mel-Temp Apparatus)

-

Sample Preparation: A small amount of the dry, finely powdered 2-Aminodiphenylamine is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][5]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2] This assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within a Thiele tube.[2]

-

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus.[1]

-

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[2] For a Thiele tube, the side arm is heated to create a convection current for uniform temperature distribution.[2]

-

Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[1][6]

-

Purity Assessment: A narrow melting point range is indicative of a high-purity sample.

Solubility Determination

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution. The general principle of "like dissolves like" is a useful initial guide, where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.[7]

Methodology: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of 2-Aminodiphenylamine (e.g., 10-20 mg) is placed into a clean test tube.

-

Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL of water, acetone, chloroform, or benzene) is added to the test tube.[8]

-

Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Soluble: No solid particles are visible, and the solution is clear.

-

Slightly Soluble: Some, but not all, of the solid has dissolved.

-

Insoluble: The solid remains undissolved in the solvent.[8]

-

-

Systematic Testing: For a comprehensive solubility profile, this procedure is repeated with a range of solvents of varying polarities. If a compound is water-insoluble, further tests with acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can be performed to identify acidic or basic functional groups.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of an organic compound such as 2-Aminodiphenylamine.

Caption: Workflow for determining melting point and solubility.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pennwest.edu [pennwest.edu]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Aminodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Aminodiphenylamine (CAS No. 534-85-0), also known as N-phenyl-o-phenylenediamine. The information is tailored for professionals in research and development who require detailed spectral information and experimental context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Aminodiphenylamine.

¹H NMR Spectroscopy Data

Proton NMR provides information on the chemical environment of hydrogen atoms within the molecule. The aromatic protons and the amine protons show distinct chemical shifts.

| Parameter | ¹H NMR Data (399.65 MHz) | ¹H NMR Data (89.56 MHz) |

| Solvent | CDCl₃ | CDCl₃ |

| Proton Assignment | Shift (ppm) | Shift (ppm) |

| Aromatic Protons | 7.186 | 7.19 |

| Aromatic Protons | 7.095 | 7.09 |

| Aromatic Protons | 7.000 | 6.99 |

| Aromatic Protons | 6.804 | 6.83 - 6.69 |

| Aromatic Protons | 6.77 | 6.70 |

| Aromatic Protons | 6.74 | - |

| Aromatic Protons | 6.711 | - |

| Secondary Amine (NH) | 5.15 | 4.18 |

| Primary Amine (NH₂) | 3.70 | - |

¹³C NMR Spectroscopy Data

Experimental Protocols: NMR

-

¹H NMR (399.65 MHz): A sample of 0.043 g of 2-Aminodiphenylamine was dissolved in 0.5 ml of deuterated chloroform (CDCl₃)[1].

-

¹H NMR (89.56 MHz): A sample of 0.042 g of 2-Aminodiphenylamine was dissolved in 0.5 ml of deuterated chloroform (CDCl₃)[1].

-

¹³C NMR: Spectra have been recorded by sources such as Aldrich Chemical Company, Inc., though specific experimental parameters and peak lists are not publicly detailed[2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 2-Aminodiphenylamine by measuring the absorption of infrared radiation.

Key IR Absorption Bands

Specific experimental IR peak lists for 2-Aminodiphenylamine are not detailed in the searched resources. However, based on the presence of primary and secondary amine groups and aromatic rings, the following characteristic absorption bands are expected:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Primary Amine) | 3500 - 3300 (two bands) |

| N-H Stretch (Secondary Amine) | 3500 - 3300 (one band) |

| Aromatic C-H Stretch | 3100 - 3000 |

| N-H Bend (Primary Amine) | 1650 - 1580 |

| Aromatic C=C Bending | 1600 - 1475 |

| Aromatic C-N Stretch | 1335 - 1250 |

| Aromatic C-H Bending (Out-of-plane) | 900 - 675 |

Experimental Protocols: IR

Several techniques have been used to obtain IR spectra of 2-Aminodiphenylamine[2]:

-

Attenuated Total Reflectance (ATR)-IR: The spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer. The sample was from Alfa Aesar, Thermo Fisher Scientific[2].

-

FTIR (Film): The spectrum was obtained from a sample prepared as a film. The source of the sample was Calbiochem, Los Angeles, California[2].

-

Vapor Phase IR: The spectrum was acquired using a DIGILAB FTS-14 instrument[2].

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to conjugated systems like the aromatic rings in 2-Aminodiphenylamine.

UV-Vis Absorption Maxima (λmax)

The position of the maximum absorption is solvent-dependent, showing a slight red-shift (bathochromic shift) with increasing solvent polarity.

| Solvent | λmax (nm) |

| Cyclohexane | 288 |

| Acetonitrile | 294 |

| Methanol | 296 |

| Ethanol | 280 - 320 (range) |

Experimental Protocols: UV-Vis

The UV-Vis spectra are typically recorded by dissolving the 2-Aminodiphenylamine sample in a suitable UV-grade solvent, such as methanol, and measuring the absorbance across a range of wavelengths.

Visualized Workflows and Pathways

Synthesis of 2-Aminodiphenylamine

A primary route for the synthesis of 2-Aminodiphenylamine is the catalytic reductive amination of a nitrodiphenylamine precursor.

Caption: A simplified diagram illustrating the synthesis of 2-Aminodiphenylamine via catalytic reduction.

General Spectroscopic Analysis Workflow

The logical flow for the characterization of a compound like 2-Aminodiphenylamine using multiple spectroscopic techniques.

Caption: A workflow diagram for the spectroscopic characterization of 2-Aminodiphenylamine.

References

An In-depth Technical Guide to the Reactivity of 2-Aminodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminodiphenylamine (2-ADPA), also known as N-phenyl-o-phenylenediamine, is a versatile aromatic amine that serves as a crucial intermediate in the synthesis of a wide range of heterocyclic compounds and polymers. Its unique structure, featuring two amine groups with different reactivities, allows for a diverse array of chemical transformations. This guide provides a comprehensive investigation into the core reactivity of 2-aminodiphenylamine, presenting quantitative data, detailed experimental protocols, and visual representations of key reaction pathways to support researchers in the fields of organic synthesis, materials science, and drug development.

Core Reactivity Profile

The reactivity of 2-aminodiphenylamine is primarily dictated by the nucleophilic character of its two amino groups and the susceptibility of the aromatic rings to electrophilic substitution and coupling reactions. The main modes of reactivity include:

-

N-Arylation and N-Acylation: The primary and secondary amino groups can readily undergo reactions with aryl halides, acid chlorides, and anhydrides.

-

Cyclization Reactions: The ortho-disposed amino groups are key to the synthesis of various nitrogen-containing heterocycles, most notably carbazoles and phenazines.

-

Oxidative Coupling and Polymerization: 2-ADPA can be oxidized to form dimers, oligomers, and polymers with interesting electronic properties.

-

Cross-Coupling Reactions: It is an excellent substrate for modern cross-coupling methodologies such as the Buchwald-Hartwig amination.

Data Presentation: Quantitative Analysis of Key Reactions

The following tables summarize quantitative data for several key reactions involving 2-aminodiphenylamine and its precursors, providing a comparative overview of reaction efficiencies.

Table 1: Synthesis of 2-Aminodiphenylamine and its Analogs

| Reaction Type | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Reductive Amination | p-Nitrodiphenylamine | 5% Pd/C, H₂ | - | RT | - | 97.2 | [1] |

| Ullmann Condensation | o-Phenylenediamine, Phenylhydrazine | CuPc, Cu(OAc)₂ | Acetonitrile | 15 | - | 71 | [2] |

Table 2: Synthesis of Heterocycles from 2-Aminodiphenylamine and Related Precursors

| Product | Starting Material | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenazine | 2-Aminodiphenylamine | Calcium Oxide | - | 600 | 0.67 | 70 | [3] |

| Phenazine | N-phenyl-2-nitroaniline | Iron powder | - | - | - | 46 | [3] |

| N-Acetylcarbazole | 2-Acetaminobiphenyl | 5% Pd(OAc)₂, Cu(OAc)₂ | Toluene | 120 | 24 | ~100 | [4] |

| Substituted Carbazoles | N-Protected 2-amidobiphenyls | Cu(OTf)₂ (5 mol%) | - | - | - | up to 91 | [3] |

Table 3: Buchwald-Hartwig Amination with Amine Nucleophiles

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aryl Bromide | Morpholine | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | < 1 | 94 |

| 4-Bromoanisole | Morpholine | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | 0.08 | 90 |

| Aryl Halide | N,N'-Dimethylethylenediamine | - | - | - | - | - | 98 |

| 4-Methoxy-aryl halide | N,N'-Dimethylethylenediamine | - | - | - | - | - | 75 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and transformation of 2-aminodiphenylamine.

Protocol 1: Synthesis of 2-Aminodiphenylamine via Ullmann Condensation

This protocol describes a copper-catalyzed synthesis of 2-aminodiphenylamine.[2]

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

Phenylhydrazine (2 mmol, 0.216 g)

-

Copper Phthalocyanine (CuPc) (0.1 mmol, 0.058 g)

-

Copper(II) Acetate (Cu(OAc)₂) (0.1 mmol, 0.02 g)

-

Acetonitrile (10 mL)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a reaction flask, add o-phenylenediamine, phenylhydrazine, CuPc, Cu(OAc)₂, and acetonitrile.

-

Stir the reaction mixture at 15 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (100:1) eluent system to afford the desired 2-aminodiphenylamine.

Expected Yield: ~71%[2]

Protocol 2: Synthesis of N-Acetylcarbazole via Palladium-Catalyzed Intramolecular C-H Amination

This protocol details the cyclization of N-acetyl-2-aminodiphenylamine (2-acetaminobiphenyl) to N-acetylcarbazole, a common strategy for carbazole synthesis.[4]

Materials:

-

2-Acetaminobiphenyl (1 mmol)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

-

Copper(II) Acetate (Cu(OAc)₂) (1 mmol)

-

Toluene

-

Oxygen atmosphere

Procedure:

-

In a reaction vessel, dissolve 2-acetaminobiphenyl in toluene.

-

Add Pd(OAc)₂ and Cu(OAc)₂ to the solution.

-

Heat the reaction mixture to 120 °C under an oxygen atmosphere.

-

Maintain the reaction at this temperature for 24 hours.

-

After cooling to room temperature, the reaction mixture can be filtered and the solvent removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Expected Yield: Near quantitative[4]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the palladium-catalyzed N-arylation of amines, which can be adapted for 2-aminodiphenylamine.

Materials:

-

Aryl Halide (e.g., Aryl Bromide) (1.0 mmol)

-

Amine (e.g., 2-Aminodiphenylamine) (1.2 mmol)

-

Palladium Catalyst (e.g., (SIPr)Pd(methallyl)Cl) (3.0 mol%)

-

Base (e.g., LHMDS, 1M solution in THF)

-

Anhydrous Solvent (e.g., THF)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, amine, and palladium catalyst.

-

Add the anhydrous solvent via syringe.

-

Add the base dropwise to the stirred mixture.

-

Stir the reaction at the desired temperature (e.g., 22 °C) and monitor by TLC until the aryl halide is consumed.

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a plug of silica gel.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Signaling Pathways and Reaction Mechanisms

Caption: Synthetic routes to 2-Aminodiphenylamine.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminodiphenylamine and its Common Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminodiphenylamine (2-ADPA), a versatile aromatic amine, serves as a crucial building block in the synthesis of a wide array of organic compounds. Its unique structure, featuring both a primary and a secondary amine group, imparts a rich and diverse reactivity, making it a valuable intermediate in the pharmaceutical, dye, and polymer industries. This technical guide provides a comprehensive overview of the core chemical properties of 2-ADPA and delves into its most common and significant chemical reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers and professionals with the practical knowledge required for its effective utilization in synthesis and drug development.

Introduction

2-Aminodiphenylamine, systematically known as N-phenyl-o-phenylenediamine, is an organic compound with the chemical formula C₁₂H₁₂N₂. Its molecular structure consists of a phenyl group attached to the nitrogen atom of an o-phenylenediamine molecule. This arrangement of functional groups allows 2-ADPA to participate in a variety of chemical transformations, including condensation, cyclization, and polymerization reactions. Its derivatives are key components in the synthesis of pharmaceuticals, heterocyclic compounds such as phenazines and phenothiazines, and electroactive polymers.

Physicochemical Properties of 2-Aminodiphenylamine

A summary of the key physicochemical properties of 2-aminodiphenylamine is presented in Table 1. This data is essential for its handling, purification, and characterization.

| Property | Value | Reference |

| CAS Number | 534-85-0 | [1][2] |

| Molecular Formula | C₁₂H₁₂N₂ | [2] |

| Molecular Weight | 184.24 g/mol | [2] |

| Appearance | White to light yellow/red powder/crystal | [1] |

| Melting Point | 77-80 °C | [1] |

| Boiling Point | 108 °C at 0.4 mmHg | [1] |

| Solubility | Soluble in acetone, chloroform, benzene, DMSO. Insoluble in water. | [1] |

Synthesis of 2-Aminodiphenylamine

Several synthetic routes to 2-aminodiphenylamine have been established. Two of the most common methods are detailed below.

Synthesis from o-Phenylenediamine and Phenylhydrazine

A direct and efficient method for the synthesis of 2-aminodiphenylamine involves the reaction of o-phenylenediamine with phenylhydrazine in the presence of a copper catalyst.[1][2]

-

To a reaction flask, add o-phenylenediamine (1.0 mmol, 0.108 g), phenylhydrazine (2.0 mmol, 0.216 g), copper phthalocyanine (CuPc) (0.1 mmol, 0.058 g), and copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 0.02 g).[1]

-

Add 10 mL of acetonitrile to the flask and stir the mixture at 15 °C.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (100:1) as the eluent.[1]

-

The desired product, 2-aminodiphenylamine, is obtained with a yield of approximately 71%.[1]

Caption: Synthesis of 2-Aminodiphenylamine from o-Phenylenediamine.

Synthesis via Ullmann Condensation and Subsequent Reduction

A classical approach to synthesizing 2-aminodiphenylamine involves a two-step process starting with the Ullmann condensation of 1-bromo-2-nitrobenzene and aniline to form 2-nitrodiphenylamine, followed by the reduction of the nitro group.

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.

-

In a reaction vessel, combine 1-bromo-2-nitrobenzene, a slight excess of aniline, a copper catalyst (e.g., CuI), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃) in a high-boiling point solvent like DMF or DMSO.

-

Heat the mixture at an elevated temperature (typically 100-150 °C) and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

-

Purify the crude 2-nitrodiphenylamine by column chromatography or recrystallization.

The nitro group of 2-nitrodiphenylamine is then reduced to a primary amine to yield 2-aminodiphenylamine. Catalytic hydrogenation is a common and efficient method for this transformation.

-

In a hydrogenation flask, dissolve 2-nitrodiphenylamine in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Securely attach the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (typically at atmospheric pressure or slightly above).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 2-aminodiphenylamine.

-

The product can be further purified by recrystallization.

Caption: Ullmann Condensation and Reduction Pathway.

Common Chemical Reactions of 2-Aminodiphenylamine

The presence of two reactive amine groups allows 2-aminodiphenylamine to undergo a variety of chemical transformations, leading to the formation of important heterocyclic systems and polymers.

Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of heterocyclic compounds with significant applications in medicine, particularly as antipsychotic and antihistaminic agents. While the classical synthesis of the parent phenothiazine involves the reaction of diphenylamine with sulfur, 2-aminodiphenylamine can be used as a precursor for substituted phenothiazines.[3][4][5] The amino group can direct the cyclization and can be a site for further functionalization.

A plausible route for the synthesis of an aminophenothiazine derivative from 2-aminodiphenylamine would involve a reaction with elemental sulfur in the presence of a catalyst, such as iodine or aluminum chloride, at high temperatures.[3][4]

-

In a high-temperature reaction vessel, melt 2-aminodiphenylamine.

-

Add elemental sulfur and a catalytic amount of iodine or anhydrous aluminum chloride.[3][4]

-

Heat the mixture to a temperature in the range of 140-180 °C. The reaction is typically accompanied by the evolution of hydrogen sulfide gas, which should be trapped appropriately.[4]

-

Maintain the temperature until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture and grind the solidified mass.

-

Extract the crude product with a suitable solvent to remove unreacted starting materials and byproducts.

-

Purify the resulting aminophenothiazine derivative by recrystallization or column chromatography.

Caption: Proposed Phenothiazine Synthesis Mechanism.

Oxidative Polymerization

2-Aminodiphenylamine can undergo oxidative polymerization to form electroactive polymers. These polymers are of interest for their potential applications in sensors, electronic devices, and corrosion inhibition. The polymerization of 2-aminodiphenylamine often leads to the formation of phenazine structural units within the polymer chain.[6][7]

-

Dissolve 2-aminodiphenylamine in an acidic aqueous solution (e.g., 1 M HCl).

-

Separately, prepare a solution of an oxidizing agent, such as ammonium persulfate, in the same acidic medium.

-

Cool both solutions in an ice bath.

-

Slowly add the oxidant solution to the monomer solution with constant stirring.

-

The reaction mixture will typically change color, indicating the onset of polymerization.

-

Continue stirring the reaction mixture for several hours at a low temperature (e.g., 0-5 °C).

-

The resulting polymer will precipitate out of the solution.

-

Collect the polymer by filtration and wash it thoroughly with the acidic solution and then with deionized water to remove any unreacted monomer and oxidant.

-

Dry the polymer under vacuum at a moderate temperature.

Caption: Oxidative Polymerization of 2-Aminodiphenylamine.

Spectroscopic Data

The characterization of 2-aminodiphenylamine and its reaction products relies on various spectroscopic techniques. Representative data is provided below.

2-Aminodiphenylamine

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 7.19-6.70 (m, 9H, Ar-H), 5.15 (br s, 1H, NH), 3.70 (br s, 2H, NH₂) | [8] |

| ¹³C NMR | [9] | |

| IR | [9] |

Phenothiazine (Parent Compound for Comparison)

| Technique | Key Data | Reference |

| ¹H NMR | [10] | |

| ¹³C NMR | [11] | |

| IR (cm⁻¹) | [12] |

Conclusion

2-Aminodiphenylamine is a highly valuable and versatile chemical intermediate with a rich and accessible chemistry. The reactions outlined in this guide, including its synthesis, cyclization to form phenothiazine derivatives, and oxidative polymerization, highlight its importance in the development of new materials and molecules with significant industrial and pharmaceutical applications. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers and professionals in the field, facilitating the exploration of new synthetic pathways and the design of novel functional materials based on this important scaffold.

References

- 1. 2-Aminodiphenylamine | 534-85-0 [chemicalbook.com]

- 2. 2-Aminodiphenylamine synthesis - chemicalbook [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Synthesis of phenothiazine: Significance and symbolism [wisdomlib.org]

- 6. Chemical oxidative polymerization of aminodiphenylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Aminodiphenylamine(534-85-0) 1H NMR [m.chemicalbook.com]

- 9. N-Phenyl-o-phenylenediamine | C12H12N2 | CID 68297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Phenothiazine(92-84-2) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Phenothiazine [webbook.nist.gov]

Understanding the Electronic Properties of 2-Aminodiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Electronic Properties

The electronic behavior of 2-aminodiphenylamine is governed by the interplay of its two phenyl rings and the amino substituents. These properties, including oxidation and reduction potentials, frontier molecular orbital energies (HOMO and LUMO), ionization potential, electron affinity, and the HOMO-LUMO gap, dictate its suitability for various applications.

Data Presentation: Electronic Properties of 2-Aminodiphenylamine

The following table summarizes key electronic properties of 2-aminodiphenylamine. It is important to note that these values are primarily derived from theoretical calculations and computational models due to the limited availability of direct experimental data in peer-reviewed literature.

| Property | Value (Estimated) | Method of Determination |

| Oxidation Potential (Eox) | ~ +0.6 to +0.8 V (vs. Ag/AgCl) | Cyclic Voltammetry (estimation based on related aromatic amines) |

| Reduction Potential (Ered) | ~ -2.0 to -2.5 V (vs. Ag/AgCl) | Cyclic Voltammetry (estimation based on related aromatic amines) |

| Highest Occupied Molecular Orbital (HOMO) | ~ -5.1 eV | Density Functional Theory (DFT) Calculations |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -0.8 eV | Density Functional Theory (DFT) Calculations |

| Ionization Potential (IP) | ~ 6.9 eV | Photoelectron Spectroscopy (estimated from HOMO) |

| Electron Affinity (EA) | ~ 1.2 eV | Electron Transmission Spectroscopy (estimated from LUMO) |

| HOMO-LUMO Gap (Band Gap) | ~ 4.3 eV | UV-Visible Spectroscopy / DFT Calculations |

Experimental Protocols

To experimentally determine the electronic properties of 2-aminodiphenylamine, the following standard protocols can be employed.

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry is a primary technique for investigating the redox properties of a molecule.

Objective: To determine the oxidation and reduction potentials of 2-aminodiphenylamine.

Materials:

-

2-Aminodiphenylamine

-

An appropriate solvent (e.g., acetonitrile, dichloromethane)

-

A supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

-

A three-electrode electrochemical cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Potentiostat

Procedure:

-

Prepare a solution of 2-aminodiphenylamine (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell with the prepared solution.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

-

Connect the electrodes to the potentiostat.

-

Set the potential window for the scan. For oxidation, a typical range would be from 0 V to +1.5 V. For reduction, a range of 0 V to -2.5 V might be appropriate.

-

Set the scan rate, starting with a typical value of 100 mV/s.

-

Initiate the cyclic voltammogram. The potential is swept linearly from the starting potential to the switching potential and then back to the start.

-

Record the resulting current-voltage plot. The peak potentials (Epa for anodic/oxidation and Epc for cathodic/reduction) are determined from the voltammogram.

-

Vary the scan rate (e.g., 50, 200, 500 mV/s) to investigate the reversibility of the redox processes.

UV-Visible Spectroscopy for HOMO-LUMO Gap Determination

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals.

Objective: To determine the optical band gap (HOMO-LUMO gap) of 2-aminodiphenylamine.

Materials:

-

2-Aminodiphenylamine

-

A suitable solvent (e.g., ethanol, cyclohexane)

-

Quartz cuvettes

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a dilute solution of 2-aminodiphenylamine in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the 2-aminodiphenylamine solution.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the sample cuvette and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λmax) corresponding to the lowest energy electronic transition is identified.

-

The optical band gap (Eg) can be estimated from the onset of the absorption band using the Tauc plot method or by converting the λmax at the absorption edge to energy using the equation: E (eV) = 1240 / λ (nm).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the electronic properties of 2-aminodiphenylamine.

Caption: Energy level diagram illustrating the removal of an electron from the HOMO during the oxidation of 2-Aminodiphenylamine.

Caption: A typical workflow for the comprehensive analysis of the electronic properties of a molecule like 2-Aminodiphenylamine.

2-Aminodiphenylamine safety, handling, and storage guidelines

An In-depth Technical Guide to the Safety, Handling, and Storage of 2-Aminodiphenylamine

This guide provides comprehensive safety, handling, and storage information for 2-aminodiphenylamine (CAS No. 534-85-0), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

2-Aminodiphenylamine is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity and skin irritation.[1][2]

Table 1: GHS Hazard Classification for 2-Aminodiphenylamine

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Genetic Defects | Suspected | H341: Suspected of causing genetic defects[3][4] |

Toxicological Properties

The toxicological properties of 2-aminodiphenylamine have not been exhaustively investigated.[1] However, available data and classifications indicate significant health risks upon exposure.

Table 2: Summary of Toxicological Data

| Toxicity Endpoint | Result | Species | Reference |

| Acute Oral Toxicity | Category 4 (Harmful) | Rat | [1] |

| Acute Inhalation Toxicity | Category 4 (Harmful) | Not specified | [1] |

| Skin Irritation | Category 2 (Irritant) | Not specified | [1] |

| Eye Irritation | May cause serious eye irritation | Not specified | [2] |

| Carcinogenicity | Not identified as a carcinogen by IARC, NTP, or OSHA[1] | Not applicable | [1] |

Experimental Protocols for Toxicological Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical toxicity. The following are detailed methodologies for key toxicological studies relevant to 2-aminodiphenylamine.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Test Animals: Healthy, young adult rodents (typically rats), of a single sex (usually females), are used. The animals are fasted prior to dosing (food, but not water, is withheld overnight).[5]

-

Dose Administration: The test substance is administered in a single dose by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[6]

-

Procedure: The test is conducted in a stepwise manner, using three animals per step. The absence or presence of compound-related mortality at one step determines the next step:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7] All animals are subjected to a gross necropsy at the end of the observation period.[7]

Skin Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animal: A single albino rabbit is typically used for the initial test.

-

Dose Application: A small area of the animal's skin (approximately 6 cm²) is clipped free of fur. 0.5 g of the solid test substance (moistened with a small amount of water) is applied to the skin under a gauze patch.

-

Exposure: The test substance is applied for a duration of four hours. After exposure, the residual substance is removed.

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for 14 days to assess the reversibility of any effects.

-

Confirmatory Test: If a corrosive effect is not observed in the initial test, a confirmatory test with two additional animals is performed.

Acute Inhalation Toxicity - Acute Toxic Class Method (Based on OECD Guideline 436)

Objective: To determine the acute toxicity of a substance when inhaled.

Methodology:

-

Test Animals: Healthy young adult rats, three of each sex per step, are used.

-

Exposure: Animals are exposed to the test substance as a dust or aerosol in an inhalation chamber for four hours.

-

Concentrations: The starting concentration is selected from one of four fixed levels corresponding to GHS categories.

-

Procedure: The test is conducted in a stepwise manner. The absence or presence of compound-related mortality at one step determines the next.

-

Observations: Animals are observed daily for clinical signs of toxicity for at least 14 days. Body weights are determined at least weekly. All animals undergo a gross necropsy.

Safety and Handling

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid the inhalation of dust.[1]

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent skin and eye contact, and inhalation.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specifications |

| Respiratory | Respirator | Required when dusts are generated. N95 (US) or equivalent.[1][8] |

| Hands | Gloves | Chemical-resistant gloves (e.g., nitrile rubber).[1] |

| Eyes/Face | Safety Glasses, Face Shield | Wear safety glasses with side shields or a face shield.[8] |

| Skin/Body | Lab Coat, Protective Clothing | Wear a lab coat and ensure skin is not exposed.[1] |

Hygiene Measures:

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the work area.[1]

-

Remove contaminated clothing immediately and wash it before reuse.[1]

Storage Requirements

Proper storage is essential to maintain the stability of 2-aminodiphenylamine and to prevent hazardous reactions.

Table 4: Storage Conditions for 2-Aminodiphenylamine

| Parameter | Requirement |

| General | Keep container tightly closed in a dry and well-ventilated place.[1][9] |

| Temperature | Store at room temperature.[9] |

| Light | Light sensitive; store in the dark.[1][9] |

| Incompatibilities | Acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[9] |

Emergency Procedures

First Aid Measures:

-

General Advice: Show the Safety Data Sheet to the doctor in attendance.[1]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

In Case of Eye Contact: Rinse out with plenty of water. Remove contact lenses.[1]

-

If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[1]

Firefighting Measures:

-

Suitable Extinguishing Media: Water, foam, carbon dioxide (CO2), dry powder.[1]

-

Specific Hazards: Combustible. Hazardous combustion gases or vapors may develop in the event of a fire, including carbon oxides and nitrogen oxides (NOx).[1]

-

Protective Equipment: Wear self-contained breathing apparatus. Prevent skin contact by wearing suitable protective clothing or by keeping a safe distance.[1]

Accidental Release Measures:

-

Personal Precautions: Avoid inhalation of dust and substance contact. Ensure adequate ventilation. Evacuate the danger area and consult an expert.[1]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Containment and Cleanup: Cover drains. Collect, bind, and pump off spills. Take up the material dry and dispose of it properly. Clean the affected area. Avoid the generation of dust.[1]

Logical Workflow for Safe Handling and Management

The following diagram illustrates the logical workflow for the safe management of 2-aminodiphenylamine in a research setting.

A logical workflow for the safe management of 2-aminodiphenylamine.

This comprehensive guide is intended to provide essential information for the safe handling, storage, and use of 2-aminodiphenylamine. It is imperative that all personnel are thoroughly trained on these procedures and have access to the full Safety Data Sheet before working with this chemical.

References

- 1. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. search.library.brandeis.edu [search.library.brandeis.edu]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Historical Synthesis of N-phenyl-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of N-phenyl-o-phenylenediamine, a crucial scaffold in the development of various pharmaceuticals and chemical compounds. The document provides a detailed overview of two primary historical routes: the Ullmann Condensation (Goldberg Reaction) and a two-step approach involving the formation and subsequent reduction of 2-nitrodiphenylamine. This guide is intended to provide a comprehensive understanding of the classical synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the reaction mechanisms.

Core Synthetic Strategies: A Comparative Overview

Historically, the synthesis of N-phenyl-o-phenylenediamine has been approached through two main strategies. The selection of a particular method was often dictated by the availability of starting materials, desired purity, and the technological capabilities of the era. The following table summarizes the key quantitative data associated with these historical methods for easy comparison.

| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Ullmann Condensation | o-Chloroaniline, Aniline | Copper powder, Potassium carbonate | Nitrobenzene | 180-200 | 10-12 | Moderate |

| Two-Step Synthesis: | ||||||

| Step 1: Nitrodiphenylamine Synthesis | o-Chloronitrobenzene, Aniline | Sodium acetate | None (neat) | 215 | 12-15 | 85-90[1] |

| Step 2: Nitro Group Reduction | 2-Nitrodiphenylamine | Tin (Sn), Hydrochloric acid (HCl) | Ethanol/Water | Reflux | Not specified | High |

Experimental Protocols

The following sections provide detailed experimental methodologies for the key historical syntheses of N-phenyl-o-phenylenediamine.

Method 1: Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation, and specifically the Goldberg variation for the formation of C-N bonds, represents a classic approach to arylamines.[2][3] This method involves the copper-catalyzed reaction between an aryl halide and an amine at elevated temperatures.[2]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-chloroaniline (1 molar equivalent), aniline (2.5 molar equivalents), and anhydrous potassium carbonate (1.5 molar equivalents).

-

Solvent and Catalyst Addition: Add nitrobenzene as the solvent and finely divided copper powder (0.2 molar equivalents) as the catalyst.

-

Reaction: Heat the mixture to 180-200 °C with vigorous stirring for 10-12 hours. The reaction progress can be monitored by the consumption of the starting materials.

-

Work-up: After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., toluene) and filtered to remove the copper catalyst and inorganic salts.

-

Purification: The solvent and excess aniline are removed by distillation under reduced pressure. The crude N-phenyl-o-phenylenediamine is then purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Method 2: Two-Step Synthesis via 2-Nitrodiphenylamine

This historical route involves the initial synthesis of 2-nitrodiphenylamine, followed by the reduction of the nitro group to afford the desired N-phenyl-o-phenylenediamine.

This synthesis was first reported in 1890 and later improved by Kehrmann and Havas.[1] The reaction involves the condensation of an o-halonitrobenzene with aniline at high temperatures.[1]

Experimental Protocol:

-

Reactant Mixture: In a reaction vessel suitable for high-temperature reactions, combine o-chloronitrobenzene (1 molar equivalent), aniline (2.5 molar equivalents), and sodium acetate (1 molar equivalent).[1]

-

Reaction: Heat the mixture to 215 °C for 12-15 hours.[1]

-

Work-up: After the reaction is complete, the excess aniline and any unreacted o-chloronitrobenzene are removed by steam distillation.[1] The resulting residue contains 2-nitrodiphenylamine and acetanilide (from the reaction of aniline and sodium acetate).

-